molecular formula C14H21NO2 B8450009 Methyl (2S)-2-(benzylamino)-4-methylpentanoate

Methyl (2S)-2-(benzylamino)-4-methylpentanoate

Cat. No.: B8450009
M. Wt: 235.32 g/mol
InChI Key: LITWZVHRFAQHQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2-(benzylamino)-4-methylpentanoate is an organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a benzylamino group attached to the second carbon of a valeric acid methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-(benzylamino)-4-methylpentanoate typically involves the reaction of 4-methylvaleric acid with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting intermediate is then esterified using methanol and an acid catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(benzylamino)-4-methylpentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl (2S)-2-(benzylamino)-4-methylpentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-(benzylamino)-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Amino)-4-methylvaleric acid methyl ester
  • 2-(Benzylamino)-3-methylvaleric acid methyl ester
  • 2-(Benzylamino)-4-ethylvaleric acid methyl ester

Uniqueness

Methyl (2S)-2-(benzylamino)-4-methylpentanoate is unique due to the specific positioning of the benzylamino group and the methyl group on the valeric acid backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

methyl 2-(benzylamino)-4-methylpentanoate

InChI

InChI=1S/C14H21NO2/c1-11(2)9-13(14(16)17-3)15-10-12-7-5-4-6-8-12/h4-8,11,13,15H,9-10H2,1-3H3

InChI Key

LITWZVHRFAQHQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OC)NCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

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